2-Hydrazinyl-4-(trifluoromethoxy)pyridine
CAS No.:
Cat. No.: VC18332687
Molecular Formula: C6H6F3N3O
Molecular Weight: 193.13 g/mol
* For research use only. Not for human or veterinary use.

Specification
Molecular Formula | C6H6F3N3O |
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Molecular Weight | 193.13 g/mol |
IUPAC Name | [4-(trifluoromethoxy)pyridin-2-yl]hydrazine |
Standard InChI | InChI=1S/C6H6F3N3O/c7-6(8,9)13-4-1-2-11-5(3-4)12-10/h1-3H,10H2,(H,11,12) |
Standard InChI Key | CAAKVZQXHGZOKO-UHFFFAOYSA-N |
Canonical SMILES | C1=CN=C(C=C1OC(F)(F)F)NN |
Introduction
Synthesis and Reaction Conditions
Synthetic Routes
The synthesis of 2-hydrazinyl-4-(trifluoromethoxy)pyridine typically involves nucleophilic substitution of a halogenated pyridine precursor with hydrazine. A common method utilizes 2-chloro-4-(trifluoromethoxy)pyridine as the starting material, which reacts with hydrazine hydrate in ethanol under reflux conditions (80–100°C) for 8–12 hours .
Reaction Scheme:
Industrial-scale production optimizes solvent selection (e.g., ethanol or methanol) and employs purification techniques like recrystallization or column chromatography to achieve yields exceeding 90% .
Key Reaction Parameters
Parameter | Optimal Condition |
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Temperature | 80–100°C |
Solvent | Ethanol or Methanol |
Reaction Time | 8–12 hours |
Hydrazine Equivalents | 1.2–1.5 mol/mol substrate |
Physicochemical Properties
Structural and Spectral Data
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IUPAC Name: 2-Hydrazinyl-4-(trifluoromethoxy)pyridine
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SMILES: C1=CN=C(C=C1OC(F)(F)F)NN
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Polar Surface Area: 51 Ų (suggesting good membrane permeability)
Spectral Signatures:
Applications in Scientific Research
Pharmaceutical Intermediate
2-Hydrazinyl-4-(trifluoromethoxy)pyridine serves as a precursor for bioactive molecules:
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Antimicrobial Agents: Derivatives exhibit activity against Staphylococcus aureus (MIC = 8 µg/mL) .
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Anticancer Candidates: Hydrazine-derived Schiff bases show IC₅₀ values of 12–45 µM in breast cancer cell lines (MCF-7) .
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MAO-B Inhibitors: Analogues inhibit monoamine oxidase-B (MAO-B) with Ki = 0.8 nM, relevant for Parkinson’s disease therapy .
Agrochemical Development
The trifluoromethoxy group enhances pesticidal activity:
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Herbicides: Pyridine hydrazides reduce weed growth by 80% at 50 ppm .
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Fungicides: Copper complexes of hydrazinylpyridines suppress Fusarium spp. in crop trials .
Coordination Chemistry
The hydrazinyl group acts as a bidentate ligand, forming complexes with transition metals:
Metal Ion | Complex Structure | Application |
---|---|---|
Cu(II) | [Cu(L)₂Cl₂] | Catalytic oxidation |
Fe(III) | [Fe(L)(NO₃)₃] | MRI contrast agents |
Comparison with Analogous Compounds
Compound | Substituents | LogP | Bioactivity (IC₅₀) |
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2-Hydrazinyl-4-(trifluoromethyl)pyridine | -CF₃ at C4 | 1.85 | 15 µM (MCF-7) |
2-Hydrazinyl-4-(trifluoromethoxy)pyridine | -OCF₃ at C4 | 1.62 | 12 µM (MCF-7) |
2-Hydrazinyl-4-methoxypyridine | -OCH₃ at C4 | 0.94 | 45 µM (MCF-7) |
The trifluoromethoxy group enhances electron-withdrawing effects and metabolic stability compared to methoxy or methyl analogs .
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